(4,4-Difluoro-1-methoxycyclohexyl)methanol
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Overview
Description
(4,4-Difluoro-1-methoxycyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a cyclohexane ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by methoxylation and hydroxymethylation. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by the introduction of the methoxy group using methanol in the presence of an acid catalyst. Finally, the hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of (4,4-Difluoro-1-methoxycyclohexyl)ketone or (4,4-Difluoro-1-methoxycyclohexyl)carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives with different functional groups.
Scientific Research Applications
(4,4-Difluoro-1-methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
(4,4-Difluorocyclohexyl)methanol: Similar structure but lacks the methoxy group.
4-Methoxyphenol: Contains a methoxy group but has a different core structure.
Uniqueness: (4,4-Difluoro-1-methoxycyclohexyl)methanol is unique due to the combination of fluorine atoms, methoxy group, and hydroxymethyl group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDJMGVBWCARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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